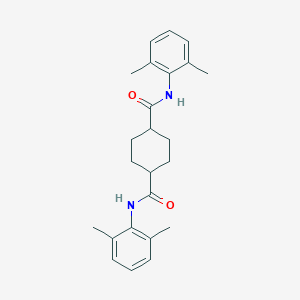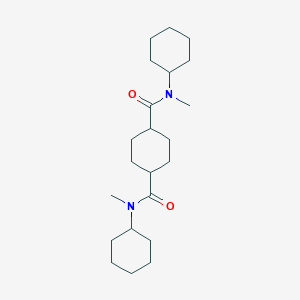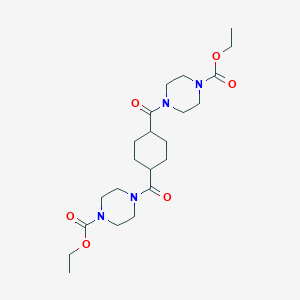![molecular formula C17H17ClN2O3S B261516 2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)
2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of JAK enzymes, 2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can prevent the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have significant biochemical and physiological effects in various disease models. In rheumatoid arthritis, 2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce joint inflammation and improve joint function. In psoriasis, 2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce skin lesions and improve skin quality. In inflammatory bowel disease, 2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce intestinal inflammation and improve gut function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for JAK enzymes, which allows for targeted inhibition of specific signaling pathways. However, its potency and selectivity can also lead to off-target effects and toxicity. Additionally, its complex synthesis method and high cost can make it difficult to obtain in large quantities for lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is the development of more potent and selective JAK inhibitors with fewer off-target effects and toxicity. Another direction is the exploration of the potential therapeutic applications of 2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other diseases, such as cancer and autoimmune disorders. Additionally, the development of new synthesis methods and strategies for obtaining 2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in larger quantities can also facilitate further research on its therapeutic potential.
Métodos De Síntesis
2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is synthesized through a multistep process involving the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene, which is then reacted with 2-aminothiophenol to form 2-(2-aminothiophenyl)phenyl acetate. This intermediate is then reacted with 2-chloroacetyl chloride to form the final product, 2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the immune response and inflammation.
Propiedades
Nombre del producto |
2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Fórmula molecular |
C17H17ClN2O3S |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3S/c18-11-6-2-3-7-12(11)23-9-14(21)20-17-15(16(19)22)10-5-1-4-8-13(10)24-17/h2-3,6-7H,1,4-5,8-9H2,(H2,19,22)(H,20,21) |
Clave InChI |
RKSHZMFKFKYCOX-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3Cl)C(=O)N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)





![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)